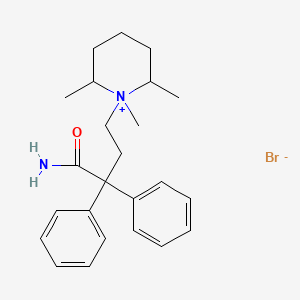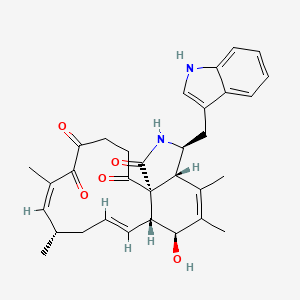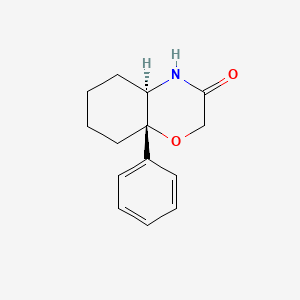
Naloxone hydrochloride/oxycodone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naloxone hydrochloride/oxycodone hydrochloride is a combination medication used primarily for pain management and to counteract opioid-induced side effects. Oxycodone hydrochloride is an opioid analgesic that provides pain relief, while naloxone hydrochloride is an opioid receptor antagonist that mitigates the side effects of opioids, particularly constipation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naloxone Hydrochloride: The synthesis of naloxone hydrochloride typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction to form an intermediate compound, which is then reacted with acetic anhydride to form an ester.
Oxycodone Hydrochloride: Oxycodone hydrochloride is synthesized from thebaine through a series of chemical reactions, including oxidation, reduction, and acetylation.
Industrial Production Methods
Industrial production of naloxone hydrochloride/oxycodone hydrochloride involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: Both naloxone and oxycodone undergo oxidation and reduction reactions during their synthesis.
Substitution: Naloxone synthesis involves substitution reactions, particularly during the allylation step.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial steps of synthesis to convert thebaine to intermediate compounds.
Reducing Agents: Employed to reduce intermediate compounds to naloxone and oxycodone.
Acetic Anhydride: Used in the acetylation step to form ester intermediates.
Major Products
Naloxone Hydrochloride: The final product of naloxone synthesis, used as an opioid antagonist.
Oxycodone Hydrochloride: The final product of oxycodone synthesis, used as an opioid analgesic.
Wissenschaftliche Forschungsanwendungen
Naloxone hydrochloride/oxycodone hydrochloride has several scientific research applications:
Medicine: Used for pain management in patients requiring long-term opioid therapy.
Pharmacology: Studied for its pharmacokinetics and pharmacodynamics, particularly in the context of opioid overdose and addiction treatment.
Clinical Trials: Used in clinical trials to evaluate its efficacy and safety in various patient populations.
Wirkmechanismus
Naloxone Hydrochloride
Naloxone hydrochloride acts by competitively binding to the μ-opioid receptors, displacing opioid agonists and reversing their effects. This action helps restore normal respiration in cases of opioid overdose .
Oxycodone Hydrochloride
Oxycodone hydrochloride binds to μ-opioid receptors in the central nervous system, producing analgesia and euphoria. It also depresses the respiratory centers in the brainstem, which can lead to respiratory depression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocodone: Another opioid analgesic used for pain management.
Naltrexone: An opioid antagonist similar to naloxone, used for treating opioid and alcohol dependence.
Uniqueness
Naloxone hydrochloride/oxycodone hydrochloride is unique in its combination of an opioid analgesic with an opioid antagonist. This combination provides effective pain relief while mitigating common opioid side effects, such as constipation .
Eigenschaften
CAS-Nummer |
1137837-59-2 |
|---|---|
Molekularformel |
C37H44Cl2N2O8 |
Molekulargewicht |
715.7 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrochloride |
InChI |
InChI=1S/C19H21NO4.C18H21NO4.2ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;;/h2-4,14,17,21,23H,1,5-10H2;3-4,13,16,21H,5-9H2,1-2H3;2*1H/t14-,17+,18+,19-;13-,16+,17+,18-;;/m11../s1 |
InChI-Schlüssel |
YGAGFGRKTMFGHY-YKBQJIAGSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl |
Kanonische SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


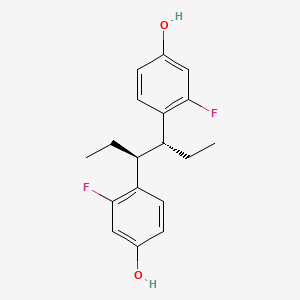
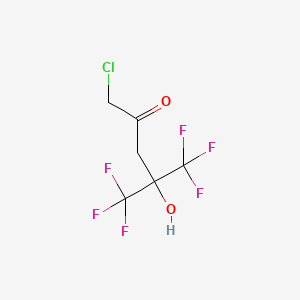
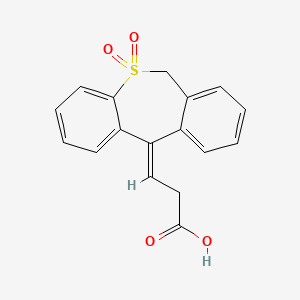
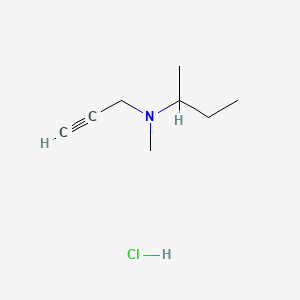
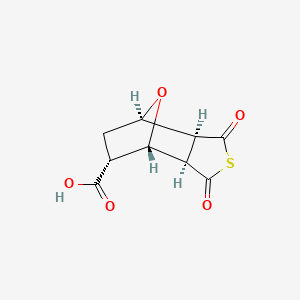

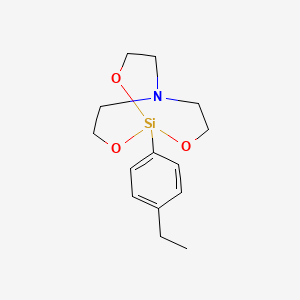
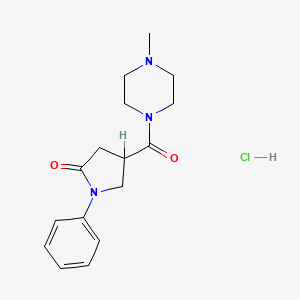
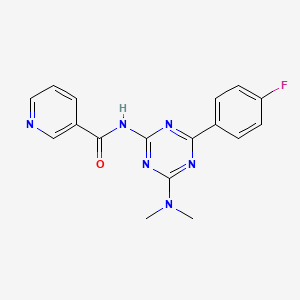
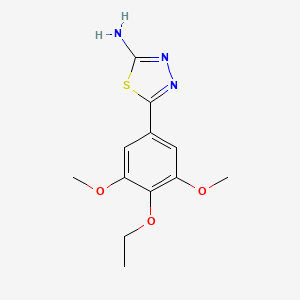
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
